Mutactimycin PR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

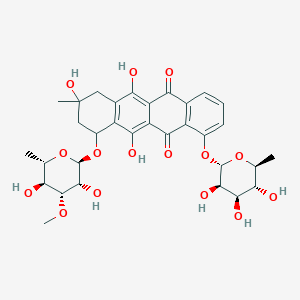

Mutactimycin PR, also known as this compound, is a useful research compound. Its molecular formula is C32H38O15 and its molecular weight is 662.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics

Mutactimycin PR is characterized as 5,12 Naphtacenedione, with specific glycosidic modifications that contribute to its biological activity. The structural elucidation was achieved using advanced techniques such as NMR and mass spectrometry, confirming its classification within the anthracycline family of antibiotics .

Antimicrobial Activity

1. Antibacterial Properties

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate efficacy against several pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Micrococcus luteus | 40 |

| Klebsiella pneumoniae | 40 |

These values suggest that this compound can be a potential candidate for treating infections caused by resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .

2. Activity Against Bovine Mastitis Pathogens

In veterinary medicine, this compound has shown effectiveness against pathogens associated with bovine mastitis, a common and costly disease in dairy cattle. In vitro studies demonstrated its activity against strains such as Enterococcus pseudoavium and Staphylococcus aureus subsp. aureus, indicating its potential use in animal health .

Anticancer Potential

The anthracycline class of compounds is well-known for its anticancer properties. This compound's structural similarities to established anticancer agents suggest it may exhibit similar effects. Preliminary studies indicate potential antiproliferative activity, warranting further investigation into its use in cancer therapeutics .

Phytopharmaceutical Applications

This compound also holds promise in the field of phytopharmaceuticals. Its antimicrobial properties could be utilized to develop treatments for plant diseases caused by bacterial infections. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antibacterial Activity : A study conducted by Zitouni et al. isolated this compound from Saccharothrix sp. SA 103 and tested its efficacy against various bacterial strains, confirming its antibacterial properties and establishing baseline MIC values for clinical relevance .

- Veterinary Applications : Research highlighted the compound's effectiveness against pathogens responsible for bovine mastitis, suggesting its integration into veterinary medicine as a treatment option for dairy cattle suffering from bacterial infections .

- Anticancer Research : Ongoing investigations are exploring the compound's potential in cancer treatment protocols, focusing on its mechanism of action and efficacy compared to existing anthracycline derivatives like doxorubicin .

Propriétés

Formule moléculaire |

C32H38O15 |

|---|---|

Poids moléculaire |

662.6 g/mol |

Nom IUPAC |

7-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H38O15/c1-10-20(33)26(39)27(40)30(44-10)46-14-7-5-6-12-16(14)24(37)19-18(22(12)35)23(36)13-8-32(3,42)9-15(17(13)25(19)38)47-31-28(41)29(43-4)21(34)11(2)45-31/h5-7,10-11,15,20-21,26-31,33-34,36,38-42H,8-9H2,1-4H3/t10-,11-,15?,20-,21-,26+,27+,28+,29+,30-,31-,32?/m0/s1 |

Clé InChI |

PZNKWSCNFFZMQS-WQVFJGLYSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5OC6C(C(C(C(O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |

Synonymes |

mutactimycin PR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.